Cas no 93965-07-2 (Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-)

Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)- structure
93965-07-2 structure
Product name:Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-
CAS No:93965-07-2
MF:C49H23N3O7
MW:765.72282
CID:817078
PubChem ID:44153881

Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazol-1-yl)-
    • N-(5,6,7,12,17,22,23,24-octahydro-5,7,12,17,22,24-hexaoxonaphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazol-1-yl)benzamide
    • N-(5,6,7,12,17,22,23,24-Octahydro-5,7,12,17,22,24-hexaoxonaphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2',3'-i)carbazol-1-yl)benzamide
    • 93965-07-2
    • EINECS 300-955-6
    • Inchi: InChI=1S/C49H23N3O7/c53-25-15-13-22-19-30-23(17-24(22)18-25)14-16-28-35-38-37-33(54)20-31-36(47(57)29-11-6-12-32(34(29)48(31)58)50-49(59)21-7-2-1-3-8-21)43(37)52-44(38)40-39(42(35)51-41(28)30)45(55)26-9-4-5-10-27(26)46(40)56/h1-19,52H,20H2,(H,50,59)
    • InChI Key: QNFQEIAGYJJIRK-UHFFFAOYSA-N
    • SMILES: C1C2=C(C3=C(C1=O)C4=C(N3)C5=C(C6=NC7=C8C=C9C=CC(=O)C=C9C=C8C=CC7=C46)C(=O)C1=CC=CC=C1C5=O)C(=O)C1=C(C2=O)C(=CC=C1)NC(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 765.15360008g/mol
  • Monoisotopic Mass: 765.15360008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 2
  • Complexity: 2520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 160Ų
  • XLogP3: 4.4

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd